lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate

Asymmetric synthesis Enantiomeric excess Chiral building block

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate (CAS 2173637-01-7) is a lithiated, enantiopure N-Boc-protected aziridine-2-carboxylic acid derivative. This compound belongs to the aziridine-2-carboxylate structural class, characterized by a strained three-membered N-heterocycle bearing a carboxylate functionality at C-2.

Molecular Formula C8H12LiNO4
Molecular Weight 193.2
CAS No. 2173637-01-7
Cat. No. B3116535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate
CAS2173637-01-7
Molecular FormulaC8H12LiNO4
Molecular Weight193.2
Structural Identifiers
SMILES[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-]
InChIInChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1
InChIKeyOSKLBSBGDIYHPH-KDKCWTOHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate (CAS 2173637-01-7) – A Chiral Aziridine-2-carboxylate Lithium Salt for Asymmetric Synthesis and Peptidomimetic Research


lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate (CAS 2173637-01-7) is a lithiated, enantiopure N-Boc-protected aziridine-2-carboxylic acid derivative . This compound belongs to the aziridine-2-carboxylate structural class, characterized by a strained three-membered N-heterocycle bearing a carboxylate functionality at C-2. The (2R) stereochemistry, tert-butoxycarbonyl (Boc) protecting group, and lithium counterion collectively define its reactivity profile as a chiral building block for asymmetric synthesis, particularly for the construction of enantiomerically pure α- and β-amino acid derivatives, peptide mimetics, and constrained pharmacophores [1].

Why Generic Substitution of lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate Fails – Key Differentiation from Free Acid, Racemic, and Alternative Counterion Variants


The specific combination of (2R) stereochemistry, N-Boc protection, and lithium counterion in this compound is not uniformly replicated by any single commercially available analog. The free acid form (CAS 1286768-92-0) exhibits different solubility and reactivity characteristics, requiring in situ deprotonation for many transformations . Racemic mixtures introduce enantiomeric impurities that propagate through subsequent synthetic steps, compromising chiral purity of final products. Alternative counterions (sodium, potassium) alter the tight ion-pair structure and nucleophilicity of the carboxylate, leading to divergent outcomes in ring-opening reactions, cyclization yields, and derivatization efficiency [1]. These differences are not interchangeable and directly impact synthetic route reliability, product enantiopurity, and batch-to-batch reproducibility.

Quantitative Evidence Guide: Where lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate Demonstrates Measurable Advantage Over Closest Analogs


Enantiomeric Purity: (2R) Lithium Salt vs. Racemic Mixture – 99.5% ee Advantage in Chiral Synthon Procurement

The (2R)-1-Boc-aziridine-2-carboxylic acid precursor from which this lithium salt is derived is guaranteed at enantiomeric purity exceeding 99.5% ee, as verified by chiral HPLC . In contrast, a racemic (R/S) mixture of the same compound provides 0% ee, meaning that any downstream chiral product synthesized from the racemate would require additional resolution steps, incurring cost and yield penalties [1].

Asymmetric synthesis Enantiomeric excess Chiral building block

Cyclization Yield Advantage: Lithium Bases vs. Sodium Bases in N-BOC Aziridine Formation

In the synthesis of 3′-unsubstituted N-BOC aziridine-2-imides, lithium bases (e.g., LiHMDS) provide higher yields than sodium bases (e.g., NaH) due to tighter ion-pair formation facilitating cyclization [1]. Specifically, the one-pot lithium enolate-mediated cyclization of N-BOC-O-benzoyl hydroxylamine with chiral α,β-unsaturated imides afforded the N-BOC aziridine in yields typically 15–25% higher than the corresponding sodium-mediated two-step procedure [2]. While exact numerical yields are substrate-dependent, the trend is consistently observed.

Aziridine cyclization Counterion effect Synthetic yield

Derivatization Efficiency: Lithium Salt vs. Potassium Salt in Fmoc Protection – 85% Isolated Yield

Lithium aziridine-2-carboxylate reacts with Fmoc-OSu in the presence of triethylamine to produce Fmoc-aziridine-2-carboxylic acid in 85% isolated yield after 0.83 hours [1]. Potassium salts of aziridine-2-carboxylic acid can be transformed into lithium salts via ion exchange , but direct use of the lithium salt eliminates this extra step and delivers the final Fmoc-protected product in one step with high efficiency.

Fmoc protection Derivatization yield Lithium counterion advantage

Handling and Storage Requirements: Lithium Salt vs. Free Acid – Impact on Procurement and Shelf-Life Decisions

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate requires storage under inert atmosphere at 2-8°C and protection from moisture to prevent hydrolysis of the aziridine ring and Boc group . In contrast, the free acid form ((2R)-1-Boc-aziridine-2-carboxylic acid) can be stored at 2-8°C without strict inert atmosphere requirements . This difference reflects the lithium carboxylate's greater hygroscopicity and sensitivity, necessitating careful procurement planning.

Storage conditions Stability Procurement logistics

Optimal Application Scenarios for lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate Based on Evidence-Driven Differentiation


Enantioselective Synthesis of α-Amino Acid Derivatives via Nucleophilic Ring-Opening

The >99.5% enantiomeric purity of the (2R)-enantiomer ensures that ring-opening reactions with nucleophiles (amines, thiols, carbon nucleophiles) produce α-amino acid derivatives with retention of stereochemistry. This is critical for the synthesis of enantiopure β-hydroxy-α-amino acids, diaminopropionic acid derivatives, and other non-proteinogenic amino acids used in peptidomimetic drug discovery [1].

One-Pot N-BOC Aziridine Cyclization and Derivatization Workflows

The pre-formed lithium salt facilitates direct, high-yielding cyclization reactions to generate N-BOC aziridine-2-imides and esters, avoiding the lower yields associated with sodium-mediated protocols [2]. The lithium counterion's unique ion-pairing properties also enable efficient subsequent derivatization, such as Fmoc protection in 85% yield for solid-phase peptide synthesis applications [3].

Chiral Building Block for Constrained Peptide Mimetics and Foldamer Research

The combination of aziridine ring strain (26-27 kcal/mol), (2R) stereochemistry, and orthogonal Boc protection makes this compound an ideal precursor for constrained amino acid surrogates. Ring-opening with peptide-based nucleophiles yields depsipeptides, dehydroamino acid derivatives, and phospho-amino acid analogs with defined three-dimensional architecture, directly applicable in foldamer design and protease inhibitor development [1].

Quote Request

Request a Quote for lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.